molecular formula C6H10O4S2 B2445053 [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid CAS No. 86453-15-8

[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid

Cat. No.: B2445053
CAS No.: 86453-15-8
M. Wt: 210.26
InChI Key: AJTOTGKRRDVGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is a biochemical compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 . It is primarily used in proteomics research . This compound features a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid typically involves the oxidation of tetrahydrothiophene derivatives. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures to ensure the formation of the dioxidotetrahydrothienyl structure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfone group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • [(1,1-Dioxidotetrahydrothien-3-yl)thio]propionic acid
  • [(1,1-Dioxidotetrahydrothien-3-yl)thio]butanoic acid

Comparison: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is unique due to its specific acetic acid moiety, which provides distinct reactivity compared to its propionic and butanoic acid analogs. The acetic acid derivative is more reactive in substitution reactions due to the shorter carbon chain, making it a preferred choice in certain synthetic applications.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTOTGKRRDVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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